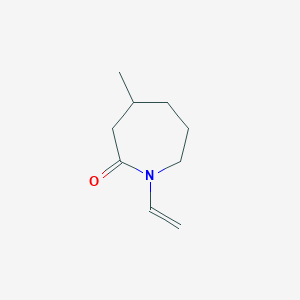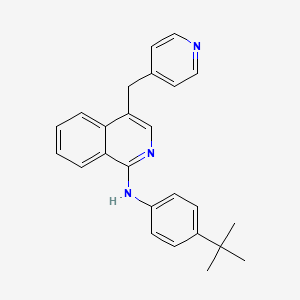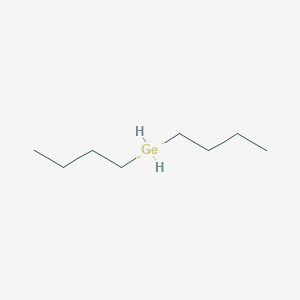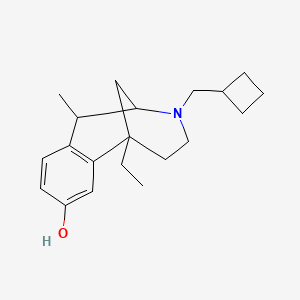
2,6-Metheno-3-benzazocin-8-ol, 3-(cyclobutylmethyl)-6-methyl-1,2,3,4,5,6-hexahydro-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzazocines, which are characterized by their fused ring structures and diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the benzazocine core through cyclization reactions.
Functional Group Modifications: Introduction of the cyclobutylmethyl, ethyl, and methyl groups at specific positions on the benzazocine ring.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as binding to specific receptors.
Medicine: Investigated for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes that play a role in disease processes.
Pathway Modulation: Affecting various cellular pathways to achieve therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Bremazocine: Another benzazocine derivative with similar structural features.
Pentazocine: A benzazocine compound known for its analgesic properties.
Uniqueness
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol is unique due to its specific substituents and structural configuration, which may confer distinct biological activities and chemical properties compared to other benzazocines.
Propiedades
Número CAS |
63869-51-2 |
|---|---|
Fórmula molecular |
C20H29NO |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
10-(cyclobutylmethyl)-1-ethyl-8-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO/c1-3-20-9-10-21(13-15-5-4-6-15)19(12-20)14(2)17-8-7-16(22)11-18(17)20/h7-8,11,14-15,19,22H,3-6,9-10,12-13H2,1-2H3 |
Clave InChI |
DRFWDMNJYNIQQB-UHFFFAOYSA-N |
SMILES canónico |
CCC12CCN(C(C1)C(C3=C2C=C(C=C3)O)C)CC4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


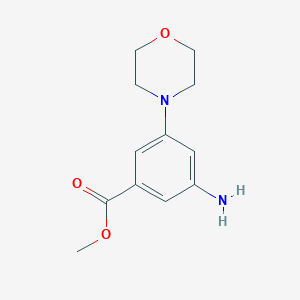
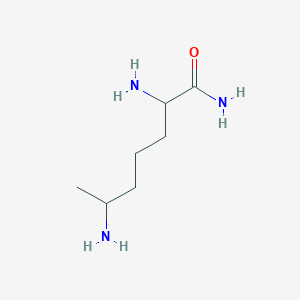
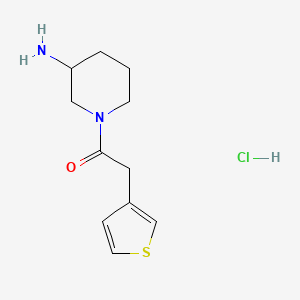
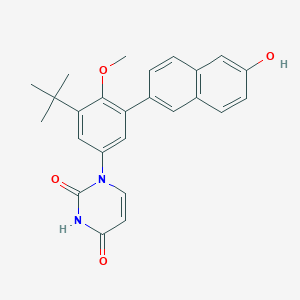
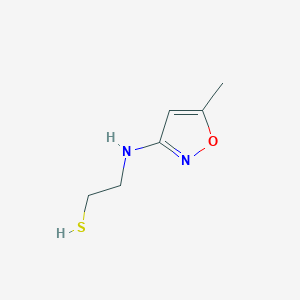
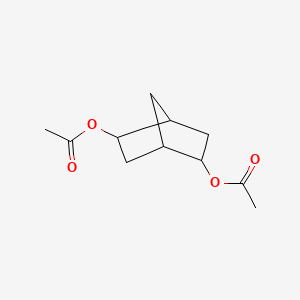
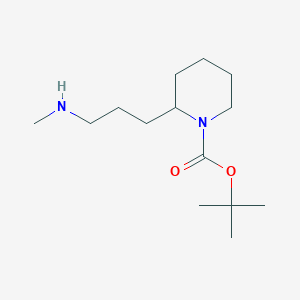
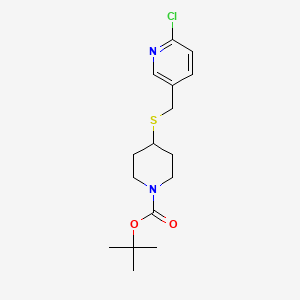
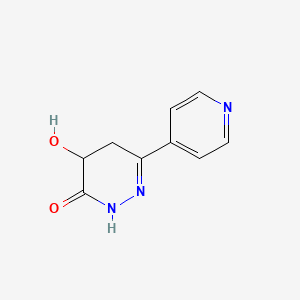
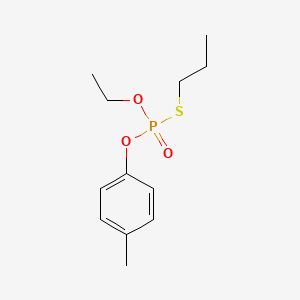
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
